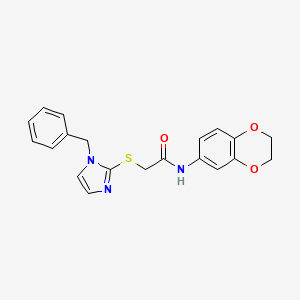

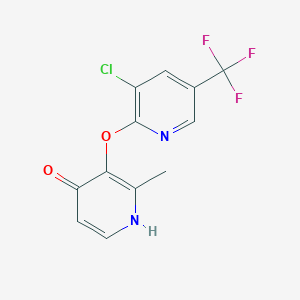

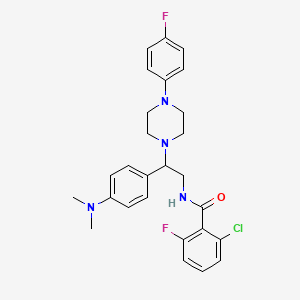

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control . The parent sulfonamide was then further reacted to obtain the final compound .Molecular Structure Analysis

The structure of the sulfonamide derivatives, including this compound, was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride . The specific reactions and their mechanisms would require more detailed study.Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Devi, Shahnaz, and Prasad (2022) outlined the synthesis of a novel series of 2-mercaptobenzimidazole derivatives, including compounds similar to the requested chemical structure. These compounds exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, and demonstrated antifungal properties against Aspergillus fumigatus and Candida albicans. The compounds also showed cytotoxic properties in a brine shrimp bioassay, indicating their potential as antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).

Antifungal and Genotoxic Properties

Benvenuti et al. (1997) synthesized benzimidazole derivatives and investigated their antimicrobial and genotoxic activities. The crystal and molecular structure of one derivative was determined via X-ray diffraction analysis. This research contributes to understanding the chemical's structural implications for its biological activities (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997).

Crystal Structure Analysis

Subasri et al. (2017) provided crystal structure analyses of similar sulfanylacetamide compounds, enhancing the understanding of their molecular conformation and potential interactions with biological targets. These insights are crucial for drug design and the development of new therapeutic agents (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Potential Anti-Helicobacter pylori Agents

Carcanague et al. (2002) expanded the chemistry of benzimidazole scaffolds to produce derivatives with potent activity against Helicobacter pylori. This includes the development of compounds that met significant in vitro microbiological criteria, demonstrating low minimal inhibition concentration (MIC) values against various H. pylori strains, including those resistant to standard treatments. The compounds showed selective activity, low toxicity to other microorganisms, and promising pharmacokinetic profiles for potential use as novel anti-H. pylori agents (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Antioxidant Properties for Base Oil

Basta et al. (2017) investigated some benzimidazole derivatives, including those with structures related to the compound of interest, as antioxidants for base stock oil. The compounds were evaluated for their ability to improve the oxidation stability of oil, indicating their potential utility beyond biomedical applications (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Future Directions

The compound shows promise as an antibacterial agent, particularly against Escherichia coli and Bacillus subtilis . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting more comprehensive safety and toxicity studies. Additionally, its potential applications in treating other types of infections could also be explored.

properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-19(22-16-6-7-17-18(12-16)26-11-10-25-17)14-27-20-21-8-9-23(20)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHXZMCRBBBTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)